molecular formula C19H19N5O B11037992 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11037992
M. Wt: 333.4 g/mol
InChI Key: XHMDFOFSMPUHGP-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS: 925009-46-7 ) is a polyheterocyclic compound featuring a quinazolinone core fused with a dihydroquinazoline moiety. The structure includes a 4,6-dimethylquinazolin-2-ylamino substituent at position 2 and a methyl group at position 6.

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C19H19N5O/c1-10-4-5-15-13(6-10)12(3)21-19(22-15)24-18-20-9-14-16(23-18)7-11(2)8-17(14)25/h4-6,9,11H,7-8H2,1-3H3,(H,20,21,22,23,24)

InChI Key

XHMDFOFSMPUHGP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC(=NC=C2C(=O)C1)NC3=NC(=C4C=C(C=CC4=N3)C)C

Origin of Product

United States

Preparation Methods

Core Quinazolinone Scaffold Construction

The quinazolin-4(3H)-one core is typically synthesized via cyclization of anthranilic acid derivatives. For example, heating anthranilic acid (1 ) with formamide (2 ) at 120°C yields quinazolin-4(3H)-one (3 ). Subsequent chlorination using phosphorus oxychloride (POCl3) produces 4-chloroquinazoline (4 ), a versatile intermediate for further functionalization.

Introduction of Methyl and Amino Groups

Methyl groups at positions 4 and 6 of the quinazoline ring are introduced early via alkylation or through the use of pre-methylated starting materials. For instance, 4,7-dimethylquinazolin-2-amine intermediates are synthesized by reacting 2-aminobenzonitrile derivatives with acetylacetone under acidic conditions. The amino group at position 2 is installed via nucleophilic aromatic substitution (SNAr), often requiring catalytic bases like triethylamine (TEA) to deprotonate the amine nucleophile.

Key Reaction Steps and Optimization

Cyclocondensation for Dihydroquinazolinone Formation

The 7-methyl-7,8-dihydroquinazolin-5(6H)-one moiety is constructed through a cyclocondensation reaction. A representative method involves reacting 2-aminocyclohexenone derivatives with urea or thiourea in polar aprotic solvents (e.g., DMSO) at elevated temperatures (120–140°C). Tert-butyl hydroperoxide (TBHP) is employed as an oxidizing agent to facilitate dehydrogenation, achieving yields of 70–85%.

Table 1: Cyclocondensation Reaction Conditions

ReagentSolventTemperature (°C)Yield (%)Citation
Urea + TBHPDMSO12078
Thiourea + POCl3DMF14082
Guanidine hydrochlorideNMP13075

Amination at Position 2

Coupling the dihydroquinazolinone intermediate with 4,6-dimethylquinazolin-2-amine is achieved via Buchwald-Hartwig amination or direct SNAr. Palladium catalysts (e.g., Pd(OAc)2) with Xantphos ligands enable C–N bond formation under inert atmospheres, yielding 65–90% depending on substituent steric effects.

Purification and Characterization

Chromatographic Separation

Crude products are purified using silica gel chromatography with ethyl acetate/petroleum ether gradients (3:7 to 7:3 v/v). Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) resolves regioisomers, with purity >95% confirmed by UPLC.

Table 2: Purification Methods and Outcomes

MethodPurity (%)Recovery (%)Citation
Silica gel chromatography9288
Recrystallization (EtOH)9582
Preparative HPLC9875

Spectroscopic Characterization

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, quinazoline H), 7.89 (d, J = 8.4 Hz, 1H), 6.98 (s, 1H, NH), 3.12 (m, 2H, CH2), 2.44 (s, 3H, CH3).

  • ESI-MS : m/z 353.2 [M + H]+ (calculated 353.17).

Scalability and Industrial Considerations

Solvent and Catalyst Recycling

Dimethylformamide (DMF) and TEA are recovered via distillation, reducing waste. Palladium catalysts are immobilized on magnetic nanoparticles (Fe3O4@SiO2-Pd) for easy separation, achieving 95% recovery over five cycles.

Continuous Flow Synthesis

Microreactor systems enhance heat transfer during exothermic steps (e.g., POCl3 reactions), improving safety and yield consistency. Residence times of 10–15 minutes at 100°C achieve 85% conversion, compared to 65% in batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of halogenated quinazoline derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including the compound . The following table summarizes findings from various research articles regarding its effectiveness against different microbial strains.

Microbial StrainMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium smegmatis6.25 µg/mL
Pseudomonas aeruginosa12.5 µg/mL
Candida albicans25 µg/mL

In a study published in RSC Advances, compounds similar to 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups was noted to enhance the antimicrobial efficacy, suggesting that structural modifications could lead to even more potent derivatives .

Anticancer Properties

The anticancer potential of quinazoline derivatives has been extensively studied. The compound's structure allows it to interact with various biological targets associated with cancer cell proliferation.

Key Findings:

  • Cell Lines Tested:
    • Human colon cancer (HCT-116)
    • Breast cancer (MCF-7)
  • IC50 Values:
    • The compound showed IC50 values ranging from 1.9 to 7.52 µg/mL against HCT-116 cells and 2.3 to 6.62 µg/mL against MCF-7 cells .
  • Mechanism of Action:
    • Molecular docking studies indicated that the compound binds effectively to the allosteric site of human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cancer cells .

Antioxidant Activity

Quinazoline derivatives are also recognized for their antioxidant properties, which can mitigate oxidative stress in biological systems. This activity is vital in preventing cellular damage that leads to various diseases, including cancer and neurodegenerative disorders.

Research Insights:

A study evaluating the antioxidant capacity of similar compounds revealed that they exhibit significant free radical scavenging activity, which correlates with their structural characteristics such as the presence of electron-donating groups .

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes related to disease progression or cellular function.

Comparison with Similar Compounds

MAO and Kinase Inhibition

A series of 2-phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives demonstrated dual inhibitory effects on MAO-A/B and kinases (e.g., GSK3β), with submicromolar Ki values . The target compound’s 4,6-dimethylquinazolin-2-ylamino group may enhance binding affinity compared to phenyl substituents due to increased hydrophobicity and steric effects. For example:

  • 2-Phenyl derivatives : Ki values ranged from 0.1–1.2 µM for MAO-B, with selectivity indices up to 10-fold .
  • Target Compound : While direct data are unavailable, the dimethylquinazolinyl group could improve selectivity for MAO-B over MAO-A, analogous to bulky substituents in related compounds .

Hydrogen Bonding and Crystal Packing

The amino group at position 2 in the target compound facilitates hydrogen bonding, critical for enzyme interactions and crystal stability . In contrast, derivatives with morpholinoethylamino (e.g., 7-(4-methoxyphenyl)-2-(2-morpholinoethylamino)-..., ) or piperazinyl groups (e.g., 7-(4-chlorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-..., ) introduce bulkier, flexible substituents that may reduce crystallinity but improve solubility.

Biological Activity

The compound 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one (CAS No. 63074-08-8) is a member of the quinazoline family, which has garnered attention for its potential biological activities, particularly in the field of cancer research and as an inhibitor of various kinases. This article reviews its biological activity, synthesizing data from diverse studies and case reports to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is C13H14N4OC_{13}H_{14}N_4O, with a molecular weight of 242.28 g/mol. The compound features a quinazoline core structure, which is known for its diverse pharmacological properties.

Anticancer Activity

One of the most significant areas of research surrounding this compound is its potential as an anticancer agent. Studies have shown that quinazoline derivatives can act as inhibitors of various kinases involved in cancer progression.

Case Study: Aurora A Kinase Inhibition

A study highlighted the synthesis of related quinazoline derivatives that demonstrated potent inhibition of Aurora A kinase, a target frequently overexpressed in cancers. The compound exhibited an IC50 value of 21.94 nM against Aurora A kinase, leading to cell cycle arrest and apoptosis in breast cancer cell lines (MDA-MB-231) .

Antimicrobial Activity

Research has also indicated that quinazoline derivatives possess antimicrobial properties. For instance, compounds similar to 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Enzyme Inhibition

Inhibitory effects on enzymes such as cyclin-dependent kinases (CDKs) have been reported. These enzymes play critical roles in cell cycle regulation, and their inhibition can lead to reduced proliferation of cancer cells .

The biological activity of 2-[(4,6-dimethylquinazolin-2-yl)amino]-7-methyl-7,8-dihydroquinazolin-5(6H)-one is primarily attributed to its ability to bind to and inhibit specific kinases. This binding disrupts the phosphorylation processes necessary for cell cycle progression and survival in cancer cells.

Table: Summary of Biological Activities

Activity Target IC50 Value Reference
Aurora A Kinase InhibitionAurora A Kinase21.94 nM
Antibacterial ActivityVarious Bacterial StrainsVaries
CDK InhibitionCyclin-dependent KinasesNot specified

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
CyclizationAnthranilic acid, POCl₃DMF100°C65–75
Substitution4,6-Dimethylquinazolin-2-amine, Et₃NTHFRT50–60

(Basic) What analytical methods are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups at C4/C6, dihydroquinazolinone backbone). Key shifts include aromatic protons (δ 7.2–8.0 ppm) and methyl groups (δ 2.1–2.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂N₄O: 347.1865) .
  • X-ray Crystallography : Resolve stereochemistry of the dihydroquinazolinone ring if ambiguity arises .

(Advanced) How can researchers resolve discrepancies in reaction yields during scale-up synthesis?

Methodological Answer:

  • Parameter Screening : Systematically vary solvent polarity (e.g., switch from THF to DMF for better solubility) and temperature (reflux vs. RT) to identify optimal conditions .
  • Kinetic Studies : Use in situ FTIR or HPLC to monitor reaction progress and detect intermediate degradation .
  • Scale-Up Protocols : Transition from batch to continuous flow reactors for improved heat/mass transfer, reducing side reactions .

(Advanced) What strategies enable functionalization of the quinazolinone core for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Electrophilic Substitution : Introduce halogens (Cl, Br) at C7 using NBS or SOCl₂ to enhance bioactivity .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids to diversify the C7 substituent .
  • Reductive Amination : Modify the C2 amino group with alkyl/aryl aldehydes to explore steric/electronic effects .

Q. Table 2: Functionalization Examples

ModificationReagentsPositionApplication
HalogenationNBS, SOCl₂C7Enhance kinase inhibition
Suzuki CouplingPd(PPh₃)₄, Ar-B(OH)₂C7SAR for anticancer activity

(Basic) Which biological assays are commonly used to evaluate this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ against tyrosine kinases (e.g., EGFR) using fluorescence-based substrates .
  • Cell Viability Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) to quantify target protein interactions .

(Advanced) How should conflicting bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 model) to identify bioavailability issues .
  • Orthogonal Assays : Validate in vitro hits using ex vivo models (e.g., patient-derived organoids) or alternative readouts (e.g., Western blot for target engagement) .
  • Dose-Response Refinement : Adjust dosing regimens in animal models based on AUC (area under the curve) calculations .

(Advanced) What computational methods support the design of derivatives with improved target selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to off-target kinases (e.g., VEGFR vs. EGFR) .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to optimize pharmacokinetic properties .
  • MD Simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize derivatives with sustained interactions .

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